Welcome to the BenchChem Online Store!
molecular formula C12H25NO2 B8786101 Methyl N,N-dibutyl-beta-alaninate CAS No. 53280-20-9

Methyl N,N-dibutyl-beta-alaninate

Cat. No. B8786101
M. Wt: 215.33 g/mol
InChI Key: OTMLJGIEQPAZPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05827881

Procedure details

A! A solution of dibutylamine (1 l, 5.88 moles) in methanol (2.35 l), kept under stirring at 50° C., was slowly added dropwise with methyl acrilate (1.051 l, 11.76 moles). The mixture was then brought to room temperature and kept under stirring for 1 hour, thereafter 1.174 l of dichloromethane were added and the product extracted with 4.7 l of 3N HCl. The organic phase was washed with water (3×2.35 l). The aqueous phase was brought to pH-9 with 5N sodium hydrate and extracted with dichloromethane (2×2.35 l). The organic phase was washed with 2.35 l of distilled water, then anhydrified over sodium sulfate and evaporated under vacuum thus obtaining 1197 g of methyl N,N-dibutyl-3-amino-propionate (yield: 94.5%) as a pale yellow oil which was used as such in the next step.
Quantity
1 L
Type
reactant
Reaction Step One
Quantity
1.051 L
Type
reactant
Reaction Step Two
Quantity
1.174 L
Type
reactant
Reaction Step Three
Quantity
2.35 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5][CH2:6][CH2:7][CH2:8][CH3:9])[CH2:2][CH2:3][CH3:4].[C:10]([O:14][CH3:15])(=[O:13])[CH:11]=[CH2:12].ClCCl>CO>[CH2:1]([N:5]([CH2:6][CH2:7][CH2:8][CH3:9])[CH2:12][CH2:11][C:10]([O:14][CH3:15])=[O:13])[CH2:2][CH2:3][CH3:4]

Inputs

Step One
Name
Quantity
1 L
Type
reactant
Smiles
C(CCC)NCCCC
Step Two
Name
Quantity
1.051 L
Type
reactant
Smiles
C(C=C)(=O)OC
Step Three
Name
Quantity
1.174 L
Type
reactant
Smiles
ClCCl
Step Four
Name
Quantity
2.35 L
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
under stirring at 50° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was then brought to room temperature
STIRRING
Type
STIRRING
Details
under stirring for 1 hour
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the product extracted with 4.7 l of 3N HCl
WASH
Type
WASH
Details
The organic phase was washed with water (3×2.35 l)
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (2×2.35 l)
WASH
Type
WASH
Details
The organic phase was washed with 2.35 l of distilled water
CUSTOM
Type
CUSTOM
Details
evaporated under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(CCC)N(CCC(=O)OC)CCCC
Measurements
Type Value Analysis
AMOUNT: MASS 1197 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.